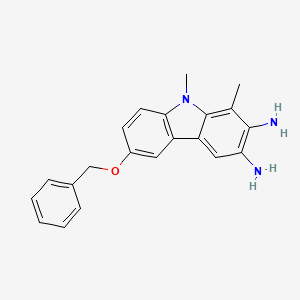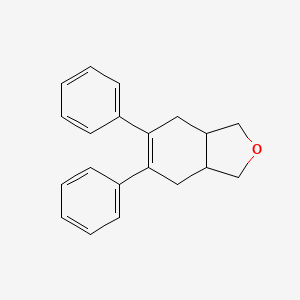
2,2'-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is a bisphenol compound characterized by its two phenolic groups connected via a 2-methylbut-1-ene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) typically involves a multi-step process. One common method includes the thermal decarboxylation of hydroxycinnamic acids followed by olefin metathesis. This approach is catalyst-free and involves refluxing the cinnamic acids in DMF under a nitrogen atmosphere . The resulting vinyl phenols are then subjected to olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst, leading to the direct precipitation of the bisphenols from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same thermal decarboxylation and olefin metathesis steps, with adjustments made to reaction conditions to optimize yield and purity.
化学反应分析
Types of Reactions
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
科学研究应用
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and interact with active sites, influencing biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals.
相似化合物的比较
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- Bisphenol A
Uniqueness
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its 2-methylbut-1-ene bridge differentiates it from other bisphenols, potentially offering unique reactivity and applications in various fields.
属性
CAS 编号 |
736975-69-2 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3-methylbut-3-enyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H26O2/c1-12(2)7-17(18-10-13(3)8-15(5)20(18)22)19-11-14(4)9-16(6)21(19)23/h8-11,17,22-23H,1,7H2,2-6H3 |
InChI 键 |
FIRHOJPQDACHBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(CC(=C)C)C2=CC(=CC(=C2O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
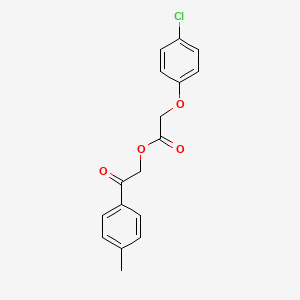
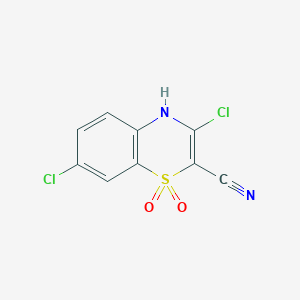
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
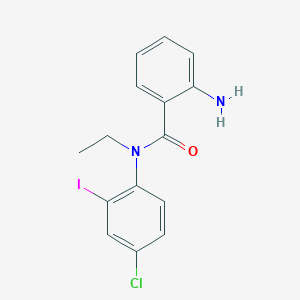
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
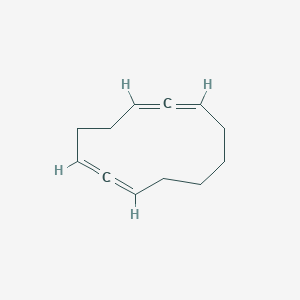
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
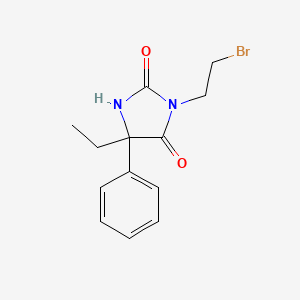
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
